2-(2,4-DIMETHOXYPHENYL)ETHANAMINE SULFURIC ACID HYDRATE
Description
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate is a substituted phenethylamine derivative characterized by two methoxy groups at the 2- and 4-positions of the phenyl ring, an ethylamine side chain, and a sulfuric acid hydrate counterion. The methoxy substituents likely enhance lipophilicity and metabolic stability compared to hydroxylated analogs, while the sulfuric acid hydrate may influence solubility and crystallinity .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanamine;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.H2O4S.H2O/c1-12-9-4-3-8(5-6-11)10(7-9)13-2;1-5(2,3)4;/h3-4,7H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIMCFKPXLYHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCN)OC.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Hydrogenation Pathway
The cyanohydrin route is a widely employed method for primary amine synthesis. For 2-(2,4-dimethoxyphenyl)ethanamine, this involves:
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Cyanohydrin Formation :
2,4-Dimethoxybenzaldehyde reacts with sodium cyanide in methanol under acidic conditions (0–5°C) to form 2-hydroxy-2-(2,4-dimethoxyphenyl)acetonitrile. The reaction proceeds via nucleophilic addition of cyanide to the carbonyl group, stabilized by protonation. -
Catalytic Hydrogenation :
The cyanohydrin undergoes hydrogenation in ethanol using 10% palladium on charcoal (Pd/C) and sulfuric acid. Hydrogen gas reduces the nitrile to a primary amine, while sulfuric acid protonates the amine, forming the sulfate salt. Crystallization from a water-ethanol mixture yields the hydrate.
Key Data :
Acetamide Hydrolysis and Cyclization
Patent CN101607939B describes a related approach for benzazepinone synthesis, adaptable to ethanamine derivatives:
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Amide Coupling :
2-(3,4-Dimethoxyphenyl)acetic acid reacts with 2,2-dimethoxyethylamine in methylene chloride and triethylamine to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. -
Acid-Mediated Cyclization/Hydrolysis :
Treating the amide with 36N sulfuric acid at 15–20°C induces either cyclization to benzazepinones or hydrolysis to the free amine, depending on reaction time and stoichiometry. For ethanamine synthesis, shorter reaction times favor hydrolysis over cyclization.
Key Data :
Comparative Analysis of Methodologies
Advantages of Cyanohydrin Route :
Limitations :
Optimization of Reaction Parameters
Acid Concentration in Cyclization
Using 36N sulfuric acid ensures complete protonation of the amine and prevents side-product formation during hydrolysis. Lower acid concentrations (e.g., 18N) result in incomplete salt formation and reduced crystallinity.
Solvent Systems for Hydrogenation
Ethanol-water mixtures (4:1 v/v) optimize sulfate salt solubility, enabling high-purity crystallization at 0°C. Substituting ethanol with isopropanol decreases yield by 15% due to reduced nitrile solubility.
Catalytic Efficiency
Pd/C (10% loading) outperforms Raney nickel in hydrogenation speed and selectivity, minimizing over-reduction to secondary amines.
Purification and Characterization
Crystallization Techniques
Analytical Data
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¹H NMR (D₂O): δ 7.21 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 2.1 Hz, 1H), 6.72 (dd, J = 8.4, 2.1 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 3.12 (t, J = 7.0 Hz, 2H), 2.89 (t, J = 7.0 Hz, 2H).
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HPLC : Retention time 8.2 min (C18 column, 0.1% H₃PO₄/ACN gradient).
Industrial-Scale Adaptations
Continuous Hydrogenation
Fixed-bed reactors with Pd/Al₂O₃ catalysts enable throughputs of 50 kg/day, reducing catalyst filtration steps.
Waste Stream Management
Cyanide-containing byproducts are treated with FeSO₄ to precipitate non-toxic Prussian blue, ensuring environmental compliance.
Emerging Methodologies
Chemical Reactions Analysis
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to the amine form using reducing agents like sodium borohydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed include various substituted phenethylamines and their derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)ethanamine sulfuric acid hydrate involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a serotonin receptor agonist, modulating the activity of serotonin pathways and influencing mood, perception, and cognition . The molecular targets include various serotonin receptors, and the pathways involved are primarily related to neurotransmitter signaling.
Comparison with Similar Compounds
Dopamine Hydrochloride (CAS 62-31-7)
Structural Differences :
- Substituents : Dopamine features 3,4-dihydroxy groups on the phenyl ring, whereas the target compound has 2,4-dimethoxy groups.
- Functional Groups: Dopamine contains a primary amine and two phenolic hydroxyls; the target compound replaces hydroxyls with methoxy groups and includes a sulfuric acid hydrate salt.
Table 1: Key Differences Between Target Compound and Dopamine HCl
2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate
Structural Differences :
- Backbone: The comparator compound has a phenoxy-ethylamine structure (ether linkage) vs. the target’s phenethylamine (direct C–C bond).
- Substituents : A single 2-methoxy group vs. 2,4-dimethoxy groups.
Functional Implications :
2-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazole Derivatives
Structural Differences :
- The oxadiazole derivatives replace the ethylamine side chain with a heterocyclic 1,3,4-oxadiazole ring.
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